molecular formula C11H15NO2 B8458159 6-Isobutyl-5-methyl-nicotinic acid

6-Isobutyl-5-methyl-nicotinic acid

Cat. No.: B8458159
M. Wt: 193.24 g/mol
InChI Key: NRANZKLLVDAMAS-UHFFFAOYSA-N
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Description

6-Isobutyl-5-methyl-nicotinic acid is a substituted pyridinecarboxylic acid derivative characterized by an isobutyl group at the 6-position and a methyl group at the 5-position of the nicotinic acid backbone. Nicotinic acid derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and metabolic pathways .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-methyl-6-(2-methylpropyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)4-10-8(3)5-9(6-12-10)11(13)14/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

NRANZKLLVDAMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CC(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Isobutyl-5-methyl-nicotinic acid with structurally related pyridinecarboxylic acids based on substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Properties
This compound* Isobutyl (6), Methyl (5) C₁₁H₁₅NO₂ 193.24 Not available Hypothesized: Drug intermediates
6-Isopropoxy-5-methylnicotinic acid Isopropoxy (6), Methyl (5) C₁₀H₁₃NO₃ 195.22 1011558-18-1 Synthetic intermediates
5-Chloro-2-hydroxy-6-methylnicotinic acid Chloro (5), Hydroxy (2), Methyl (6) C₇H₆ClNO₃ 187.58 117449-75-9 Pharmaceuticals, skincare
4-Hydroxy-6-methylnicotinic acid Hydroxy (4), Methyl (6) C₇H₇NO₃ 153.14 67367-33-3 Research, metabolic studies
5-Methylnicotinic acid Methyl (5) C₇H₇NO₂ 137.14 Not specified Biochemical research
6-Amino-5-nitronicotinic acid Amino (6), Nitro (5) C₆H₅N₃O₄ 183.12 89488-06-2 Reactive intermediates

*Theoretical data for this compound inferred from analogs.

Key Structural and Functional Differences:

Substituent Effects on Reactivity: Electron-Donating Groups: The isobutyl group (6-position) in the target compound likely enhances lipophilicity compared to polar substituents like hydroxy (4-Hydroxy-6-methylnicotinic acid) or isopropoxy (6-Isopropoxy-5-methylnicotinic acid) .

Metabolic Stability :

  • Hydroxylation at the 6-position (e.g., 6-hydroxynicotinic acid) is a critical step in nicotinic acid degradation by Bacillus species . The isobutyl group in the target compound may hinder this pathway, enhancing metabolic stability compared to hydroxylated analogs.

Acidity and Solubility :

  • Carboxylic acid groups in nicotinic acid derivatives confer water solubility. However, bulky substituents like isobutyl reduce solubility compared to smaller groups (e.g., methyl in 5-Methylnicotinic acid) .

Preparation Methods

Reaction Overview

A patent by CN106699650A outlines a method starting with 3,5-dimethylpyridine (3,5-lutidine). The protocol involves oxidation with potassium permanganate (KMnO₄) in water, followed by sequential pH adjustments to isolate the target compound.

Stepwise Procedure

  • Oxidation :

    • 3,5-Dimethylpyridine is dissolved in water, and KMnO₄ is added incrementally at 25–35°C over 4–5 hours.

    • The mixture is stirred at 30°C for 15–18 hours, forming 5-methylnicotinic acid and manganese dioxide (MnO₂) as a byproduct.

  • Filtration and Acidification :

    • MnO₂ is removed via filtration, and the filtrate is acidified to pH 0.3–0.6 using concentrated HCl to precipitate 3,5-pyridinedicarboxylic acid.

  • Secondary Acidification :

    • The remaining solution is further acidified to pH 2.5–3.2, yielding crude 5-methylnicotinic acid.

  • Purification :

    • The crude product is recrystallized in ethanol at 75–85°C, followed by cooling to 0–5°C to enhance purity.

Hydrolysis of Ethyl 6-Isobutylnicotinate

Synthetic Pathway

A method detailed in involves the hydrolysis of ethyl 6-isobutylnicotinate under acidic conditions to yield 6-isobutyl-5-methyl-nicotinic acid.

Experimental Protocol

  • Ester Hydrolysis :

    • Ethyl 6-isobutylnicotinate (10.0 g, 48.2 mmol) is refluxed in 25% aqueous HCl (250 mL) at 80°C for 4 hours.

    • The reaction mixture is concentrated under reduced pressure to obtain the product as a hydrochloride salt.

  • Neutralization :

    • The salt is dissolved in water, and the pH is adjusted to 9 using 50% NaOH.

    • The free acid is extracted with ethyl acetate and purified via column chromatography.

Performance Metrics

ParameterValue/Range
Reaction Temperature80°C
Reaction Time4 hours
YieldQuantitative (100%)
Purification MethodColumn chromatography

Analytical Data :

  • LC-MS : m/z = 180.30 [M+H]⁺.

  • ¹H NMR (CD₃OD) : δ 9.20 (d, J = 1.6 Hz, 1H), 8.99 (dd, J = 8.3 Hz, 1H), 8.10 (d, J = 8.3 Hz, 1H), 3.03 (d, J = 7.4 Hz, 2H), 2.11–2.26 (m, 1H), 1.02 (d, J = 6.6 Hz, 6H).

Advantages :

  • High yield and scalability.

  • Straightforward purification via acid-base extraction.

Limitations :

  • Requires concentrated HCl, posing safety risks.

Palladium-Catalyzed Coupling and Hydrogenation

Methodology from Heterocyclic Synthesis

A complementary approach from employs palladium-catalyzed cross-coupling and hydrogenation:

  • Suzuki-Miyaura Coupling :

    • Methyl 6-bromonicotinate reacts with 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄ and K₂CO₃ to form methyl 6-isobutylnicotinate.

  • Hydrogenation :

    • The intermediate is hydrogenated using Pd/C under 5 bar H₂ to saturate any double bonds.

  • Ester Hydrolysis :

    • The ester is hydrolyzed with HCl as described in Section 2.

Reaction Conditions

ParameterValue/Range
CatalystPd(PPh₃)₄
Coupling Temperature80°C
Hydrogen Pressure5 bar H₂

Yield : 93% for the coupling step.

Advantages :

  • Enables introduction of the isobutyl group regioselectively.

  • Compatible with diverse boronic acid derivatives.

Limitations :

  • High cost of palladium catalysts.

Comparative Analysis of Preparation Methods

MethodStarting MaterialYieldPurityKey Challenges
KMnO₄ Oxidation3,5-DimethylpyridineNot reportedHigh (via recrystallization)Byproduct removal (MnO₂)
Ester HydrolysisEthyl 6-isobutylnicotinate100%>95%Handling concentrated HCl
Pd-Catalyzed RouteMethyl 6-bromonicotinate93%>90%Catalyst cost and recovery

Q & A

Q. What are the recommended synthetic pathways for 6-Isobutyl-5-methyl-nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, such as condensation reactions or substitution reactions on nicotinic acid derivatives. For example, analogous compounds like 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid are synthesized using aniline derivatives and controlled heating (70–90°C) to introduce substituents . To optimize yield and purity:

  • Use HPLC to monitor intermediate formation during stepwise synthesis.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization).
  • Employ reflux conditions for thermodynamically controlled reactions.
    Reference structural analogs in PubChem (e.g., CID 79884610) to validate synthetic intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR data with computational predictions (e.g., using PubChem’s Canonical SMILES for 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid) to confirm substituent positions .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm1^{-1}) to distinguish between ester and carboxylic acid forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental bioactivity data and computational docking studies?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states of the compound (e.g., carboxylic acid vs. carboxylate) to match physiological pH conditions.
  • Validate binding assays : Use orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target interactions.
  • Cross-reference with structurally similar compounds. For example, 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid (CID 53224048) shows enhanced bioactivity due to its dimethylaminocarbonyl group, suggesting steric/electronic effects may explain discrepancies .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in nicotinic acid derivatives?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with incremental modifications (e.g., isobutyl vs. methyl groups) and compare IC50_{50} values in enzyme inhibition assays.
  • Molecular dynamics simulations : Analyze substituent flexibility and hydrophobic interactions using software like GROMACS.
  • Leverage PubChem BioAssay data (e.g., AID 79884610) to identify conserved pharmacophores .

Q. How should researchers address variability in pharmacokinetic (PK) data across in vitro and in vivo models?

Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Use Caco-2 cell monolayers to predict intestinal absorption and compare with rodent PK profiles.
  • Metabolite tracking : Apply LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products).
  • Account for species-specific differences in plasma protein binding using equilibrium dialysis .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Bootstrap resampling : Estimate confidence intervals for IC50_{50} values when replicates are limited.
  • Use Mann-Whitney U tests for non-normal distributions, as recommended in medicinal chemistry guidelines .

Q. How can researchers validate the selectivity of this compound against off-target receptors?

Methodological Answer:

  • Panels of related enzymes : Test against isoforms (e.g., COX-1 vs. COX-2) to assess specificity.
  • Thermal shift assays : Measure ΔTm_m shifts to confirm target engagement in cellular lysates.
  • Cross-check with databases like ChEMBL for known off-target interactions of nicotinic acid derivatives .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles, as recommended for structurally similar compounds like 5-(3-Carboxyphenyl)nicotinic acid (CAS 1261976-89-9) .
  • Ventilation : Perform reactions in a fume hood due to potential irritant properties of nicotinic acid derivatives.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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